molecular formula C21H23BrN2O4S B2844953 LW479

LW479

Cat. No.: B2844953
M. Wt: 479.4 g/mol
InChI Key: XRAVVAITOQNASO-UHFFFAOYSA-N
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Description

LW479 is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a hydroxyhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LW479 typically involves multi-step organic reactions One common approach is the formation of the thiazolidinone ring through the reaction of a bromophenyl-substituted thiourea with an α-haloketone This intermediate is then reacted with a phenoxy derivative under specific conditions to form the desired compound

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

LW479 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

LW479 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of LW479 involves its interaction with specific molecular targets. The bromophenyl group and thiazolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxyhexanamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
  • 6-(2-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
  • 6-(2-(2-(3-methylphenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide

Uniqueness

The presence of the bromophenyl group in LW479 imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs.

Properties

IUPAC Name

6-[2-[2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]-N-hydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4S/c22-16-8-6-7-15(13-16)21-24(20(26)14-29-21)17-9-3-4-10-18(17)28-12-5-1-2-11-19(25)23-27/h3-4,6-10,13,21,27H,1-2,5,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVVAITOQNASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=CC=CC=C3OCCCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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